molecular formula C17H14S B14317385 9-[(Prop-2-en-1-yl)sulfanyl]anthracene CAS No. 110397-47-2

9-[(Prop-2-en-1-yl)sulfanyl]anthracene

Cat. No.: B14317385
CAS No.: 110397-47-2
M. Wt: 250.4 g/mol
InChI Key: UCAZHNMWUUYUOI-UHFFFAOYSA-N
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Description

9-[(Prop-2-en-1-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene typically involves the reaction of anthracene with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[(Prop-2-en-1-yl)sulfanyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfanyl group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring, especially at the 9-position, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

9-[(Prop-2-en-1-yl)sulfanyl]anthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene depends on its specific application. In biological systems, it may interact with cellular components through its aromatic structure and sulfanyl group, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde oxime: Another anthracene derivative with different functional groups, used in various synthetic applications.

    9,10-Diphenylanthracene: Known for its use in organic electronics and photophysical studies.

    9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.

Uniqueness

9-[(Prop-2-en-1-yl)sulfanyl]anthracene is unique due to the presence of the prop-2-en-1-yl sulfanyl group, which imparts distinct chemical reactivity and potential applications compared to other anthracene derivatives. This functional group allows for specific interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110397-47-2

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

9-prop-2-enylsulfanylanthracene

InChI

InChI=1S/C17H14S/c1-2-11-18-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h2-10,12H,1,11H2

InChI Key

UCAZHNMWUUYUOI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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